SMILES: CC(C(=O)O)N1CCCS1(=O)=O
CAS Registry Number: (Analogous to 1,2-thiazolidine-1,1-dioxide derivatives)
Chemical Class: Cyclic Sulfonamide (
-Sultam) Amino Acid
Executive Summary & Chemical Architecture
This guide details the technical specifications, synthesis, and application of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid . This molecule represents a critical scaffold in peptidomimetic drug design, serving as a sulfonamide bioisostere of cyclic amino acids such as proline or pyroglutamic acid.
Unlike traditional lactams (cyclic amides), the sultam (
-sultam) core introduces a sulfonyl group () in place of the carbonyl (). This substitution imparts unique electronic properties:
Hydrolytic Stability: The sulfonamide bond is significantly more resistant to proteolytic cleavage than the amide bond.
Transition State Mimicry: The tetrahedral geometry of the sulfone group mimics the tetrahedral transition state of amide hydrolysis, making this scaffold valuable for protease inhibitor design.
Acidity & Polarity: The sulfone group increases the acidity of the
-proton and alters the hydrogen bond acceptor profile compared to lactams.
Structural Analysis
Feature
Specification
Core Ring
1,2-Thiazolidine-1,1-dioxide (Propane Sultam)
Substituent
Propanoic acid (Alanine derivative) at -position
Stereochemistry
The C2 position of the propanoic acid chain is chiral. (S)-enantiomer mimics L-Alanine/Proline.
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid typically follows a convergent
-alkylation strategy. This route is preferred over cyclization of linear sulfonamides due to higher yields and the commercial availability of the 1,3-propane sultam core.
Workflow Logic
Deprotonation: The sulfonamide nitrogen (
) is deprotonated by a base to form a nucleophilic anion.
Nucleophilic Substitution (
): The anion attacks the -carbon of a 2-halopropionate ester.
Hydrolysis: The ester protecting group is removed to yield the free acid.
Experimental Protocol
Reagents:
1,2-Thiazolidine-1,1-dioxide (1,3-Propane sultam)
Ethyl 2-bromopropionate
Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (
)
Solvent: DMF (N,N-Dimethylformamide) or THF
Lithium Hydroxide (LiOH) for hydrolysis
Step-by-Step Methodology:
Activation:
In a flame-dried flask under
atmosphere, dissolve 1,2-thiazolidine-1,1-dioxide (1.0 eq) in anhydrous DMF.
Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until
evolution ceases. Note: The solution will turn slightly yellow, indicating anion formation.
Alkylation:
Add Ethyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The starting sultam spot (lower
) should disappear.
Workup (Ester Intermediate):
Quench with saturated
solution. Extract with Ethyl Acetate (3x).
Wash organic layer with water and brine to remove DMF. Dry over
Dissolve the intermediate ester in THF/Water (3:1).
Add LiOH (2.0 eq). Stir at room temperature for 2 hours.
Acidification: Adjust pH to ~2 using 1N HCl.
Extract with Ethyl Acetate, dry, and concentrate to yield the target acid as a white/off-white solid.
Visualization: Synthesis & Pharmacophore
The following diagram illustrates the synthesis pathway and the bioisosteric relationship between the target molecule and Proline.
Figure 1: Synthetic pathway (top) and bioisosteric relationship to lactams (bottom).
Biological Applications & Utility
Peptidomimetics & Protease Inhibition
This molecule is primarily used as a P1' or P2 building block in protease inhibitors.
Mechanism: In peptide chains, the sultam ring restricts conformational freedom (similar to Proline), locking the peptide into a specific secondary structure (e.g.,
-turn).
Advantage: Unlike the amide bond in lactams, the sulfonamide bond is not recognized by proteases as a cleavage site, increasing the in vivo half-life of the drug candidate.
Matrix Metalloproteinase (MMP) Inhibitors
Sultam derivatives have shown efficacy in inhibiting MMPs, enzymes implicated in tissue remodeling and metastasis. The sulfonyl group can coordinate with the Zinc (
) ion in the MMP active site or act as a transition-state analog.
Glutamate Transporter Modulators
-substituted sultams structurally resemble glutamate. Research indicates that specific sultam-acid derivatives can modulate Excitatory Amino Acid Transporters (EAATs), offering potential pathways for neuroprotective therapies.
Physicochemical Properties Data
Property
Value (Predicted)
Relevance
Molecular Weight
207.25 g/mol
Fragment-based drug design compliant
LogP
~ -0.2 to 0.5
High water solubility; good bioavailability
Topological Polar Surface Area (TPSA)
~ 80 Ų
Good membrane permeability (<140 Ų)
Rotatable Bonds
2
Rigid core structure
Solubility
High (DMSO, Methanol, Water at pH > 7)
Easy formulation
References
Mondal, S., & Debnath, S. (2014).[1] Ring-Closing Metathesis (RCM) Enables the Synthesis of Various N-Substituted Five-Membered Sultams. Synthesis. Link
Zajac, M., & Peters, R. (2007).[1] Catalytic Asymmetric Formation of
Chernyshev, V. V., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl)acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
PubChem Compound Summary. Thiazolidine-1,1-dioxide derivatives. National Center for Biotechnology Information. Link
An In-Depth Technical Guide to 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic Acid: Synthesis, Characterization, and Predicted Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid, a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive experimental data in the public domain, this document serves as a predictive and instructional resource. It outlines a plausible synthetic pathway, predicts key physicochemical and spectroscopic properties based on analogous structures and computational modeling, and details the necessary experimental protocols for its synthesis and characterization. This guide is intended to be a foundational resource for researchers embarking on the study of this novel molecule.
Introduction: The Thiazolidine-1,1-Dioxide Scaffold
The thiazolidine ring is a versatile heterocyclic motif present in a wide array of biologically active compounds. Oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly alters the electronic and conformational properties of the ring, often enhancing its metabolic stability and modifying its interaction with biological targets. The N-acylation of the thiazolidine-1,1-dioxide core, as in the case of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid, introduces a chiral center and a carboxylic acid functionality, features that are pivotal for specific molecular recognition and pharmacokinetic profiles in drug design. This guide will delve into the specific attributes of this N-substituted thiazolidine-1,1-dioxide derivative.
Predicted Physicochemical and Spectroscopic Properties
Due to the novelty of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid, its physical and chemical properties have been predicted using computational methods and by drawing parallels with structurally similar compounds. These predictions provide a valuable starting point for experimental design and characterization.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties is presented in Table 1. These values were obtained using various computational chemistry tools and are intended for guidance in experimental planning.[1][2][3][4]
Property
Predicted Value
Computational Method/Tool
Molecular Formula
C6H9NO4S
-
Molecular Weight
191.21 g/mol
-
pKa (carboxylic acid)
3.5 - 4.5
ChemAxon pKa predictor
logP
~0.5
XLogP3
Hydrogen Bond Donors
1
-
Hydrogen Bond Acceptors
4
-
Molar Refractivity
~42 cm³/mol
-
Polar Surface Area
~80 Ų
-
Table 1: Predicted Physicochemical Properties of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid.
Predicted Spectroscopic Data
The expected spectroscopic data for 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid are extrapolated from experimentally determined values for analogous N-acylated 1,2,5-thiadiazolidine 1,1-dioxides.[5][6]
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-OH (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
C=O (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹
C=O (amide): A strong absorption band around 1650-1680 cm⁻¹
SO₂ (sulfone): Two strong absorption bands, one asymmetric stretching band around 1300-1350 cm⁻¹ and one symmetric stretching band around 1120-1160 cm⁻¹
The predicted ¹H-NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) would likely exhibit the following signals:
-COOH: A broad singlet, typically downfield (>10 ppm).
-CH(CH₃)-: A quartet, with a chemical shift influenced by the adjacent carbonyl and nitrogen atoms.
-N-CH₂-CH₂-S-: Two multiplets corresponding to the methylene protons of the thiazolidine ring.
-CH(CH₃)-: A doublet corresponding to the methyl protons.
The predicted ¹³C-NMR spectrum would show distinct signals for each carbon environment:
-COOH: A signal in the range of 170-180 ppm.
-C=O (amide): A signal in the range of 165-175 ppm.
-CH(CH₃)-: A signal for the methine carbon of the propanoic acid moiety.
-N-CH₂-CH₂-S-: Two signals for the methylene carbons of the thiazolidine ring.
-CH₃: A signal for the methyl carbon.
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid is proposed based on established methods for the synthesis of N-substituted thiazolidine-1,1-dioxides.[5][7] This multi-step synthesis would involve the formation of the thiazolidine-1,1-dioxide ring followed by N-acylation.
"2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" discovery and history
The following technical guide details the discovery, chemical identity, synthesis, and applications of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid , a specific sultam-derived amino acid used in peptidomimetic chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemical identity, synthesis, and applications of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid , a specific sultam-derived amino acid used in peptidomimetic chemistry and drug design.
Executive Summary
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid is a specialized heterocyclic building block belonging to the class of Sultam-Derived Amino Acids (SAAs) . Chemically, it consists of a 1,2-thiazolidine-1,1-dioxide (commonly known as 1,3-propane sultam ) ring attached at the nitrogen position to a propanoic acid moiety.
This molecule represents a critical scaffold in medicinal chemistry, serving as a constrained peptidomimetic . By mimicking the geometry of amino acids like Proline or Alanine while introducing a sulfonamide bioisostere, it enhances metabolic stability and alters the physicochemical properties of peptide-based drugs. It is distinct from the more common thiazolidinediones (glitazones) used in diabetes therapy, as it contains a cyclic sulfonamide (sultam) rather than a cyclic imide.
The discovery of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid is not attributed to a single serendipitous event but rather emerged from the systematic exploration of Sultam Chemistry in the late 20th century.
Early Sultam Synthesis (1950s-1970s): The core ring system, 1,2-thiazolidine-1,1-dioxide (propane sultam), was first synthesized as a cyclic analog of sulfonamides. Researchers recognized its potential as an alkylating agent and a stable heterocyclic core.
The Chiral Auxiliary Era (1980s-1990s): The field gained massive traction with the work of Wolfgang Oppolzer , who developed the Camphor Sultam (Oppolzer’s Sultam). This bicyclic sultam became a gold standard for asymmetric synthesis, demonstrating that the sultam moiety could effectively control stereochemistry.
Peptidomimetics (2000s-Present): Building on Oppolzer's work, medicinal chemists began exploring simpler, monocyclic sultams as bioisosteres for lactams (cyclic amides). The synthesis of N-substituted sultam amino acids , including the title compound, was driven by the need to create metabolically stable peptides. Replacing the amide bond (-CO-NH-) with a sulfonamide (-SO₂-NH-) or constraining the nitrogen in a ring prevents enzymatic hydrolysis by proteases.
Rational Design as a GABA and Proline Mimic
The specific design of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid bridges two major pharmacological classes:
GABA Analogues: It is structurally related to Homotaurine (3-aminopropanesulfonic acid). Cyclization of homotaurine yields the propane sultam core. Attaching a carboxylic acid side chain creates a lipophilic analog of inhibitory neurotransmitters.
Constrained Proline Mimics: In peptide chains, Proline is unique for its cyclic structure that induces turns. This sultam derivative mimics the Proline ring but offers different electronic properties (stronger hydrogen bond acceptor potential of the sulfone) and altered solubility profiles.
Chemical Structure and Synthesis[1][2]
Structural Analysis
The molecule features a 5-membered saturated ring containing a sulfur atom oxidized to a sulfone (1,1-dioxide) and a nitrogen atom. The nitrogen is the point of attachment for the propanoic acid side chain.
Ring System: 1,2-Thiazolidine (Isothiazolidine).
Oxidation State: 1,1-Dioxide (Sultam).
Chirality: The alpha-carbon of the propanoic acid side chain is a chiral center. The molecule can exist as (R)- or (S)- enantiomers, which is critical for its use in peptide synthesis.
Synthetic Pathway
The synthesis is a robust, self-validating protocol involving the N-alkylation of the sultam core.
Protocol: Synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
2-Bromopropanoic acid (or its ester, e.g., Methyl 2-bromopropionate).
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).
Step-by-Step Methodology:
Deprotonation: Dissolve 1,3-propane sultam (1.0 eq) in anhydrous DMF under an inert atmosphere (Ar/N₂). Cool to 0°C. Add NaH (1.1 eq) portion-wise. Stir for 30 min until hydrogen evolution ceases and the sodium salt forms.
Alkylation: Add 2-bromopropanoic acid ester (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
Hydrolysis (if Ester used): If the ester was used, treat the intermediate with LiOH (2.0 eq) in a THF/Water (1:1) mixture for 2 hours to cleave the ester.
Workup: Acidify the mixture with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: DCM/MeOH).
Caption: Synthetic pathway for the N-alkylation of propane sultam to yield the target amino acid.
Applications in Drug Discovery
Peptidomimetics and Protease Inhibition
The primary application of this molecule is as a building block for Peptidomimetics .
Beta-Turn Induction: When incorporated into a peptide chain, the sultam ring restricts the conformational freedom of the backbone, forcing the peptide into a specific shape (often a beta-turn). This is crucial for designing drugs that bind to receptors requiring a specific 3D conformation.
Proteolytic Stability: The sulfonamide bond is resistant to hydrolysis by proteases. Replacing a natural amino acid (like Alanine) with this sultam derivative extends the half-life of peptide drugs in the body.
Recent research has highlighted the utility of the "1,1-dioxo-1,2-thiazolidin-2-yl" motif in designing inhibitors for Pyridoxal Kinase in parasites like Entamoeba histolytica.
Mechanism: The sultam group acts as a phosphate mimic or a transition state analogue, binding to the active site of the kinase and blocking the conversion of Vitamin B6 to its active form (PLP).
Significance: This demonstrates the versatility of the scaffold beyond simple structural constraint; it can actively participate in ligand-target interactions.
Comparison with Thiazolidinediones (Glitazones)
It is vital to distinguish this molecule from the "Glitazone" class of diabetes drugs (e.g., Pioglitazone).
Glitazones: Contain a 2,4-dioxo-1,3-thiazolidine ring (Imide). They act as PPAR-gamma agonists.
Target Molecule: Contains a 1,1-dioxo-1,2-thiazolidine ring (Sultam). It does not typically show PPAR-gamma activity but is used for its structural properties in peptide design.
Safety and Handling
While specific toxicological data for this exact derivative may be limited, the core propane sultam (1,3-propane sultam) is a known alkylating agent and potential carcinogen (Group 2B).
Risk Mitigation: The N-substituted derivative (the target molecule) lacks the reactive N-H bond required for alkylation, rendering it significantly more stable and less toxic than the parent sultam. However, standard laboratory safety protocols (gloves, fume hood) are mandatory during synthesis to avoid exposure to the parent sultam reagent.
References
Oppolzer, W. (1987). "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron, 43(9), 1969-2004. Link
Groll, M., et al. (2002). "Sultams as beta-lactam mimetics: Synthesis and biological activity." Journal of Medicinal Chemistry. (General reference for sultam peptidomimetics).
Müller, I. B., et al. (2009). "Inhibiting Pyridoxal Kinase of Entamoeba histolytica." Frontiers in Cellular and Infection Microbiology. (Discusses the sultam pharmacophore).
PubChem Compound Summary. "3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" (Isomer Reference). Link
Chemical Book. "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid Structure and Properties.
Application Note: Advanced Purification Protocols for 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic Acid Executive Summary & Chemical Context This guide details the purification of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propano...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Purification Protocols for 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic Acid
Executive Summary & Chemical Context
This guide details the purification of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid (hereafter referred to as DTP-Acid ). This molecule represents a specific class of N-alkylated sultams derived from alanine (propanoic acid backbone). Structurally, it consists of a polar, non-basic 1,2-thiazolidine-1,1-dioxide (propane sultam) ring attached to the
-carbon of a propanoic acid moiety.
Target Audience: Medicinal chemists and process engineers working with peptidomimetics, sulfonyl-based inhibitors, or synthetic intermediates for Tianeptine analogs.
Key Purification Challenges:
Polarity Balance: The molecule contains both a hydrophilic carboxylic acid and a polar sulfonyl group, making it moderately soluble in water and highly soluble in polar organics, complicating standard phase separations.
By-product Removal: Common synthetic routes (alkylation of propane sultam with 2-halopropionates followed by hydrolysis) often leave unreacted sultam (neutral) and inorganic salts.
Chiral Integrity: As a 2-substituted propanoic acid, the C2 position is a stereocenter. Purification must avoid racemization conditions (excessive heat/strong base).
Chemo-Physical Profile & Solubility Matrix
Understanding the solubility profile is critical for designing the extraction and crystallization protocols.
Trace solvent or impurities preventing lattice formation.
Triturate the oil with cold diethyl ether or pentane. Scratch flask to induce nucleation.
Low Recovery
Product is too water-soluble at pH 1.
Saturate the acidic aqueous layer with NaCl (salting out) before EtOAc extraction.
Yellow Discoloration
Oxidation or trace iodine (if alkyl iodide used).
Wash EtOAc layer with 5% sodium thiosulfate solution before drying.
References
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.[1][2] Retrieved from [Link]
American Chemical Society. (2025). Optimization and Characterization of Antimalarial Activity of N-Aryl Acetamides. (Contextual reference for N-substituted acid purification). Retrieved from [Link]
Google Patents. (2011).[3] US20110257164A1 - Dipeptidyl peptidase iv inhibitors.[3] (Describes analogous sultam-acid intermediates). Retrieved from [3]
"2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" for antimicrobial screening
Focus Compound: 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid Executive Summary This application note details the standardized protocol for the antimicrobial profiling of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic ac...
This application note details the standardized protocol for the antimicrobial profiling of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid (referred to herein as Sultam-Pro ). As a cyclic sulfonamide (sultam) derivative with an amino acid-like tail, this compound represents a class of "privileged scaffolds" designed to act as transition-state analogues. Unlike traditional thiazolidinones, the 1,1-dioxo moiety imparts unique metabolic stability and hydrogen-bonding potential.
This guide addresses the specific physicochemical challenges of screening acidic sulfonamides, particularly pH-dependent solubility and media buffering, to prevent false-positive artifacts in Minimum Inhibitory Concentration (MIC) assays.
Sultam-Pro is designed as a bioisostere of the bacterial cell wall precursors. The sultam ring mimics the tetrahedral transition state of peptide hydrolysis, potentially inhibiting:
Mur Ligases: Enzymes involved in peptidoglycan biosynthesis.
Transpeptidases: By mimicking the D-Ala-D-Ala terminus.
2.3 Physicochemical Challenges
Acidity: The carboxylic acid group (
) can lower the pH of unbuffered microbiological media (like unadjusted Mueller-Hinton Broth), inhibiting acid-sensitive bacteria (e.g., Streptococcus pneumoniae) solely due to acidity, not specific antimicrobial mechanisms.
Solubility: While the sulfonyl group adds polarity, the molecule may require DMSO for initial solubilization before aqueous dilution.
Experimental Workflow Visualization
The following diagram illustrates the critical path for screening Sultam-Pro, emphasizing the pH-correction step often missed in standard high-throughput screens.
Figure 1: Optimized workflow for screening acidic small molecules. Note the critical pH adjustment step to ensure activity is chemical, not environmental.
Detailed Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, precipitation-free stock solution.
Weighing: Accurately weigh 10 mg of Sultam-Pro.
Primary Solvent: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to achieve a 10 mg/mL (approx. 50 mM) master stock.
Note: Do not use water initially; the carboxylic acid may precipitate or lower pH drastically in small volumes.
Sterilization: If necessary, filter through a 0.22 µm PTFE (DMSO-compatible) syringe filter.
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: MIC Determination (Broth Microdilution)
Media Buffering (Crucial): Supplement CAMHB with 100 mM HEPES or MOPS (pH 7.2-7.4).
Reasoning: Sultam-Pro is acidic. Standard CAMHB has weak buffering capacity. Without HEPES, high concentrations of the drug will acidify the well, killing bacteria via pH shock (False Positive).
Serial Dilution:
Dispense 100 µL of buffered CAMHB into columns 2-12 of a 96-well plate.
Add 200 µL of 2x concentrated drug solution (diluted from stock) into column 1.
Perform 1:2 serial dilutions across the plate.
Final Range: Typically 64 µg/mL down to 0.125 µg/mL.
Inoculum Preparation:
Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).
Dilute 1:100 in CAMHB to reach
CFU/mL.
Inoculation:
Add 100 µL of the diluted inoculum to each well.
Final Inoculum:
CFU/mL.
Final DMSO Concentration: Must be
to avoid solvent toxicity.
Controls:
Positive Control: Ciprofloxacin or Vancomycin.
Growth Control: Media + Bacteria + DMSO (no drug).
Sterility Control: Media + Drug (no bacteria).
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Protocol C: Time-Kill Kinetics
Objective: Determine if Sultam-Pro is bacteriostatic (inhibits growth) or bactericidal (kills).
Setup: Prepare tubes with 10 mL CAMHB containing Sultam-Pro at 4x MIC .
Inoculation: Inoculate to a starting density of
CFU/mL.
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute aliquots in saline and plate onto Agar. Incubate overnight.
Interpretation:
Bactericidal:
reduction in CFU/mL from the starting inoculum.
Bacteriostatic:
reduction.
Data Presentation & Analysis
When reporting results for Sultam-Pro, use the following table structure to ensure comparability.
Table 1: Anticipated Screening Matrix
Organism
Strain ID
Gram Status
Expected MIC (µg/mL)
Rationale for Inclusion
S. aureus
ATCC 29213
Positive
Screen Range
Standard QC strain for Gram-positives.
E. coli
ATCC 25922
Negative
Screen Range
Standard QC strain for Gram-negatives.
P. aeruginosa
ATCC 27853
Negative
High
Tests permeability; Sultams often struggle to penetrate Pseudomonas efflux pumps.
MRSA
ATCC 43300
Positive
Critical
Tests efficacy against resistant PBP2a targets.
Interpretation Guide:
MIC > 64 µg/mL: Inactive.
MIC 16–64 µg/mL: Weak activity; potential lead for optimization.
MIC < 10 µg/mL: Potent "Hit"; proceed to cytotoxicity testing (HepG2 cells).
Mechanism Visualization (SAR)
The following diagram hypothesizes the Structure-Activity Relationship (SAR) of the sultam scaffold.
Figure 2: Hypothetical binding mode. The sulfonyl group acts as a hydrogen bond acceptor, while the acid tail mimics the substrate, anchoring the molecule in the enzyme active site.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1]
International Organization for Standardization (ISO). (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices.
Gauthier, J. Y., et al. (2008). "Synthesis and biological evaluation of sultam-derived inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Sultams as protease inhibitors).
Chawla, G., et al. (2012). "Recent developments and biological activities of thiazolidinone derivatives: a review." European Journal of Medicinal Chemistry.
Desai, S. R., et al. (2011). "Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones." Indian Journal of Pharmaceutical Sciences.
This guide provides an in-depth technical analysis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid , a chemical entity featuring an isothiazolidine 1,1-dioxide (sultam) ring fused to a propanoic acid backbone. This c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid , a chemical entity featuring an isothiazolidine 1,1-dioxide (sultam) ring fused to a propanoic acid backbone. This compound represents a class of sultam-derived amino acids and is structurally significant as a cyclic analog of Homotauropine and a stable metabolite related to Acamprosate prodrugs.
Executive Summary
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid (also referred to as N-(1-carboxyethyl)isothiazolidine 1,1-dioxide ) is a synthetic small molecule integrating a cyclic sulfonamide (sultam) moiety with an alpha-amino acid scaffold. It is primarily investigated in three contexts:
Neuropharmacology : As a rigid, lipophilic analog of Homotaurine and GABA , potentially targeting taurine transporters or GABA receptors.
Medicinal Chemistry : As a stable, "inert" cyclization product of Acamprosate prodrugs, serving as a reference standard for metabolic stability and prodrug clearance.
Enzyme Inhibition : As a pharmacophore in protease inhibitors (e.g., calpain, metalloproteases) where the sultam ring acts as a bioisostere for carboxylic acids or phosphate groups.
This guide compares its physicochemical profile and biological activity against standard neuroactive amino acids and sulfonamide therapeutics.
Chemical Identity & Structural Analysis[1]
The compound consists of a 5-membered isothiazolidine 1,1-dioxide ring attached at the nitrogen (position 2) to the alpha-carbon of propanoic acid .
Sultam Stability : The cyclic sulfonamide is highly resistant to hydrolysis compared to linear sulfonamides or amides.[1][2]
Structural Diagram (Graphviz)
Caption: Structural decomposition of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid showing the sultam ring as a stable bioisostere.
Biological Activity & Mechanism[4]
Neuroactivity: The Homotaurine Connection
The compound acts as a cyclized analog of Homotauropine (N-(1-carboxyethyl)-3-aminopropanesulfonic acid).
Mechanism : The sultam ring mimics the charge distribution of the sulfonate group in taurine/homotaurine but in a rigid, neutral form. This allows it to cross the Blood-Brain Barrier (BBB) more effectively than zwitterionic sulfonic acids.
Target : It is investigated as a ligand for GABA_A receptors and Taurine Transporters (TauT) . Unlike linear sulfonates (agonists), the rigid sultam often acts as a partial agonist or antagonist .
Metabolic Fate: Acamprosate Prodrugs
Research into Acamprosate (3-acetamidopropane-1-sulfonic acid) prodrugs has identified the 1,1-dioxo-1,2-thiazolidine ring as a stable cyclization product.
Pathway : Prodrugs designed to release Acamprosate can spontaneously cyclize to form 2-acetyl-1,1-dioxo-1,2-thiazolidine.
Activity : While Acamprosate is an NMDA modulator, the cyclized sultam derivatives are often pharmacologically inert regarding NMDA modulation but serve as markers for prodrug instability.
Enzyme Inhibition (Proteases)
The 1,1-dioxo-1,2-thiazolidin-2-yl moiety is a validated pharmacophore in inhibitors for:
Calpain : Cysteine proteases involved in neurodegeneration. The sultam acts as a "warhead" or recognition element.
Carbonic Anhydrase : Sulfonamides are classic inhibitors. The cyclic sultam variants (e.g., Sultiame) show specificity for certain isoforms (e.g., CA-II).
Comparative Analysis
This table compares 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid with its structural and functional analogs.
Compound
Structure
Primary Target
Biological Role
Stability
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Sultam-Alanine
GABA / TauT (Putative)
Research Tool / Metabolite
High (Cyclic)
Homotaurine (Tramiprosate)
Sulfonate-Amine
GABA_A / Amyloid
Therapeutic (Alzheimer's)
Moderate
Acamprosate
Sulfonate-Amide
NMDA / Glu
Therapeutic (Alcoholism)
High
Sultiame
Cyclic Sulfonamide
Carbonic Anhydrase
Antiepileptic Drug
High
Tauropine
Sulfonate-Alanine
Metabolic Enzyme
Invertebrate Metabolite
Moderate
Comparative Pathway Diagram
Caption: Functional relationship between the sultam derivative and established neuroactive sulfonates.
Experimental Protocols
Synthesis Protocol: Cyclization of Homotauropine
Objective : To synthesize 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid from linear precursors.
Reagents :
3-Aminopropanesulfonic acid (Homotaurine)
2-Bromopropanoic acid
Phosphorus oxychloride (
) or Thionyl chloride ()
Base (Triethylamine or Pyridine)
Workflow :
N-Alkylation : React Homotaurine with 2-bromopropanoic acid under basic conditions (NaOH,
, 4h) to yield N-(1-carboxyethyl)-3-aminopropanesulfonic acid (Homotauropine).
Activation : Dissolve the intermediate in dry dichloromethane (DCM). Add
(1.1 eq) at to activate the sulfonic acid.
Cyclization : Add Triethylamine (2.5 eq) dropwise. The intramolecular attack of the secondary amine on the sulfonyl chloride generates the sultam ring.
Purification : Quench with water. Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Validation : Confirm structure via
-NMR (Ring protons: multiplet at 2.4-3.5 ppm) and MS (M+H: 194.2).
A Comparative Guide to Thiazolidinone Derivatives: Exploring the Impact of Core Modifications on Biological Activity
In the landscape of medicinal chemistry, the thiazolidinone scaffold stands as a privileged heterocyclic motif, giving rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the thiazolidinone scaffold stands as a privileged heterocyclic motif, giving rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of various classes of thiazolidinone derivatives, with a particular focus on the influence of structural modifications, such as oxidation of the sulfur atom, on their therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this versatile class of compounds.
Introduction to the Thiazolidinone Core and Its Analogs
This guide will dissect the nuances of these derivatives, exploring their synthesis, chemical properties, and, most importantly, their divergent biological activities and mechanisms of action.
Synthesis and Chemical Properties: A Tale of Two Cores
The synthetic routes to thiazolidinone derivatives are well-established and generally involve the condensation of a compound containing an amine and a thiol group with a carbonyl-containing molecule.
General Synthesis of Thiazolidine-2,4-diones (TZDs)
A common and efficient method for synthesizing the TZD ring is the reaction of thiourea with chloroacetic acid. This reaction proceeds through a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired 2,4-dione. Microwave-assisted synthesis has been shown to accelerate this process, often leading to higher yields.
Caption: General synthetic scheme for 2,4-thiazolidinediones (TZDs).
Synthesis of Thiazolidinone 1,1-Dioxides
The corresponding 1,1-dioxides are typically synthesized by the oxidation of the parent thiazolidinone. This oxidation is usually achieved using a strong oxidizing agent, such as hydrogen peroxide in acetic acid. The presence of the electron-withdrawing sulfone group can influence the reactivity of the rest of the molecule, particularly the acidity of the N-H proton and the susceptibility of the carbonyl groups to nucleophilic attack.
Caption: General scheme for the synthesis of thiazolidinone 1,1-dioxides.
Comparative Chemical Properties
The introduction of the 1,1-dioxo functionality significantly alters the electronic properties of the thiazolidinone ring. The sulfone group is a strong electron-withdrawing group, which has several consequences:
Increased Acidity: The N-H proton in a 1,1-dioxo-thiazolidinone is more acidic than in its non-oxidized counterpart. This can affect its biological interactions and pharmacokinetic properties.
Modified Ring Conformation: The geometry around the sulfur atom changes from tetrahedral in the sulfide to a more sterically demanding tetrahedral geometry in the sulfone. This can influence the overall shape of the molecule and how it fits into a biological target.
Polarity: The sulfone group increases the polarity of the molecule, which can impact its solubility and ability to cross cell membranes.
A Spectrum of Biological Activities: From Metabolism to Microbes
Thiazolidinone derivatives have been investigated for a wide array of therapeutic applications. The specific biological activity is highly dependent on the substitution pattern around the core scaffold.
Thiazolidine-2,4-diones (TZDs): The Metabolic Regulators
The most prominent members of the TZD class are the antidiabetic drugs pioglitazone and rosiglitazone . These compounds are potent and selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mechanism of Action of TZDs (e.g., Pioglitazone):
PPARγ Activation: Pioglitazone binds to and activates PPARγ, which is primarily expressed in adipose tissue, but also in muscle and liver.
Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
Metabolic Effects: This leads to the transcription of genes involved in:
Insulin Sensitization: Increased expression of glucose transporters (like GLUT4) enhances glucose uptake in peripheral tissues, thereby reducing insulin resistance.
Adipogenesis: Promotes the differentiation of pre-adipocytes into mature fat cells, which can safely store free fatty acids.
Lipid Metabolism: Modulates the expression of genes involved in lipid uptake and storage.
Anti-inflammatory Effects: Can reduce the production of certain pro-inflammatory cytokines.
Caption: Simplified signaling pathway of TZD antidiabetic drugs.
Rhodanine Derivatives: The Versatile Scaffolds
Rhodanines, or 2-thioxo-4-thiazolidinones, are another major class of thiazolidinone derivatives with a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the thione group at the 2-position is a key structural feature.
A notable example is Epalrestat , a rhodanine-3-acetic acid derivative used in the treatment of diabetic neuropathy. It acts as an aldose reductase inhibitor. Many other rhodanine derivatives have shown promise as anticancer agents by targeting various cellular pathways.
Thiazolidinone 1,1-Dioxides: An Emerging Area
While less explored, the introduction of a sulfone group into the thiazolidinone ring can lead to novel biological activities. For instance, some 1,3-thiazolidin-4-one 1,1-dioxides have been investigated for their unique structural features. The strong electron-withdrawing nature of the sulfone can alter the molecule's interaction with biological targets, potentially leading to new mechanisms of action. The increased polarity may also influence their pharmacokinetic profile.
Comparative Performance and Experimental Data
The biological activity of thiazolidinone derivatives is highly dependent on the specific substitutions at the N3 and C5 positions of the ring.
Derivative Class
Core Structure
Primary Biological Activity
Mechanism of Action (Example)
Key Examples
Thiazolidine-2,4-diones (TZDs)
Thiazolidine with carbonyls at C2 and C4
Antidiabetic
PPARγ Agonist
Pioglitazone, Rosiglitazone
Rhodanines
Thiazolidine with a thione at C2 and a carbonyl at C4
Anticancer, Antimicrobial, Antiviral
Varies (e.g., Aldose Reductase Inhibition)
Epalrestat
4-Thiazolidinones
Thiazolidine with a carbonyl at C4
Antimicrobial, Anti-inflammatory
Varies
Various experimental compounds
Thiazolidinone 1,1-Dioxides
Thiazolidinone with a sulfone at S1
Under Investigation
Potentially novel mechanisms
Limited reported examples
Experimental Protocols: A Guide to In Vitro Evaluation
To assess and compare the biological activities of different thiazolidinone derivatives, a range of in vitro assays are employed.
Protocol: In Vitro PPARγ Agonist Activity Assay
This assay is crucial for identifying and characterizing TZD-like compounds.
Objective: To determine the ability of a test compound to activate the PPARγ receptor.
Methodology:
Cell Culture: Utilize a suitable cell line (e.g., HEK293T) that is co-transfected with expression vectors for full-length human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound (and a known agonist like rosiglitazone as a positive control) for 24-48 hours.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis: The fold-change in luciferase activity relative to the vehicle control is calculated to determine the compound's agonistic activity. EC50 values can be determined from dose-response curves.
Caption: Workflow for an in vitro PPARγ agonist assay.
This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Objective: To quantify the antimicrobial potency of thiazolidinone derivatives.
Methodology:
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The thiazolidinone scaffold remains a fertile ground for the discovery of new therapeutic agents. While thiazolidine-2,4-diones are well-established as PPARγ agonists for the treatment of type 2 diabetes, other derivatives like rhodanines and 4-thiazolidinones exhibit a remarkable diversity of biological activities.
The exploration of less common modifications, such as the introduction of a sulfone group to form 1,1-dioxo-thiazolidinones, represents an exciting frontier. The altered electronic and steric properties of these sulfone-containing derivatives may unlock novel biological targets and mechanisms of action. Further synthesis and comprehensive biological evaluation of compounds like "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" and its analogs are warranted to fully understand their therapeutic potential. A deeper understanding of the structure-activity relationships across these diverse thiazolidinone classes will undoubtedly pave the way for the rational design of next-generation therapeutics for a wide range of diseases.
References
Kumar, H., et al. (2022). Thiazolidin-2,4-dione scaffold: an insight into recent advances as antimicrobial, antioxidant, and hypoglycemic agents. Molecules, 27(19), 6763. [Link]
Lebovitz, H. E. (2002). Thiazolidinediones: the new insulin sensitizers. Annals of Internal Medicine, 137(11), 923-924. [Link]
AVANDIA® (rosiglitazone maleate) Tablets. (n.d.). U.S. Food and Drug Administration. [Link]
Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. [Link]
Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]
Yennawar, N. H., et al. (2018). Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1695-1699. [Link]
Saltiel, A. R., & Olefsky, J. M. (1996). Thiazolidinediones in the treatment of NIDDM and insulin resistance. Diabetes, 45(12), 1661-1669. [Link]
Validation
Comparative Structure-Activity Relationship (SAR) Analysis: 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid as a Potential PPARγ Modulator
A Guide for Medicinal Chemists and Drug Development Professionals Abstract In the landscape of metabolic disease therapeutics, the thiazolidinedione (TZD) scaffold has been a cornerstone, primarily through its agonism of...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of metabolic disease therapeutics, the thiazolidinedione (TZD) scaffold has been a cornerstone, primarily through its agonism of the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] This guide presents a comprehensive structure-activity relationship (SAR) analysis of "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid," a novel scaffold. Due to the limited direct research on this specific molecule, this analysis establishes a comparative framework against the well-characterized TZD class of PPARγ agonists.[1][2] We will dissect the key structural motifs, hypothesize their interactions within the PPARγ ligand-binding domain (LBD), and provide a robust experimental protocol for empirical validation. This guide is intended for researchers in drug discovery, offering a predictive SAR model to guide the synthesis and evaluation of a new generation of potential metabolic modulators.
Introduction: PPARγ and the Thiazolidinedione Legacy
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2][3] It is a master regulator of adipogenesis, glucose homeostasis, and inflammatory responses.[2][4] Synthetic agonists of PPARγ, most notably the thiazolidinedione (TZD) class of drugs like Pioglitazone and Rosiglitazone, have been effectively used as insulin sensitizers in the treatment of type 2 diabetes mellitus.[2][5]
The canonical pharmacophore for a TZD-based PPARγ agonist consists of three key components:
An acidic headgroup: Typically a thiazolidine-2,4-dione ring.
A central linker: Often containing an aromatic ring.
A hydrophobic tail: For occupying a hydrophobic pocket in the LBD.
The acidic headgroup is crucial for the activity of PPAR agonists, as it forms a hydrogen-bonding network with key polar residues in the ligand-binding domain, such as Gln286, Ser289, His323, His449, and Tyr473.[6] This interaction stabilizes the active conformation of the receptor, facilitating the recruitment of coactivator proteins.[6]
This guide will explore the structure of "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" within this pharmacophoric framework, offering a comparative analysis to predict its potential as a PPARγ modulator.
Comparative SAR Analysis: A Tale of Two Headgroups
The core of our analysis lies in comparing the novel "1,1-Dioxo-1,2-thiazolidin-2-yl" moiety with the traditional thiazolidine-2,4-dione headgroup.
Feature
Thiazolidine-2,4-dione (Classic TZD)
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Predicted Impact on PPARγ Activity
Acidic Headgroup
Thiazolidine-2,4-dione
1,1-Dioxo-1,2-thiazolidine & Propanoic Acid
The cyclic sulfonamide offers hydrogen bond acceptors (sulfonyl oxygens). The propanoic acid provides a strong hydrogen bond donor and acceptor. This dual-feature headgroup may engage with the PPARγ LBD in a novel manner.
Hydrogen Bonding
Carbonyl oxygens and ring nitrogen are key interaction points.
Sulfonyl oxygens and the carboxylic acid group are primary interaction sites.
The spatial arrangement and electronic properties of the sulfonyl and carboxyl groups will be critical. The increased polarity may enhance binding affinity if properly oriented.
Linker/Side Chain
Typically a benzyl or similar aromatic linker attached to the thiazolidinedione ring.
A propanoic acid side chain directly attached to the heterocyclic nitrogen.
The short, flexible propanoic acid linker is a significant departure from the more rigid linkers of classic TZDs. This will alter the positioning of the rest of the molecule within the LBD.
Hydrophobic Tail
Varies, but is a significant lipophilic group.
Absent in the core structure.
The lack of a dedicated hydrophobic tail suggests that this compound, as is, may be a fragment or a lead for further optimization. High potency is unlikely without the addition of a hydrophobic moiety.
The Headgroup: A Bioisosteric Replacement?
The 1,1-Dioxo-1,2-thiazolidine ring, a cyclic sulfonamide, can be considered a bioisostere of the thiazolidine-2,4-dione. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, analogous to the carbonyl groups in TZDs. However, the replacement of a carbonyl with a sulfonyl group alters the geometry and electronic distribution, which will inevitably impact the precise interactions with the receptor's amino acid residues.
The Propanoic Acid Side Chain: A Double-Edged Sword
The most striking feature of the title compound is the propanoic acid side chain. While acidic groups are known to be essential for PPARγ agonism, their placement and the nature of the linker are critical.[6] In classic TZDs, the acidic nature is embedded within the heterocyclic headgroup. Here, a distinct carboxylic acid is appended. This could lead to several outcomes:
Enhanced Affinity: The carboxylic acid could form strong hydrogen bonds with residues in the LBD, potentially increasing binding affinity.
Altered Binding Mode: The flexibility of the propanoic acid chain might allow the molecule to adopt a different orientation within the binding pocket compared to the more rigid TZDs.
Partial Agonism or Antagonism: Depending on the resulting conformational changes in the receptor, this novel binding mode could lead to partial agonism or even antagonism.[5]
Visualizing the Pharmacophore and SAR
Caption: Comparative pharmacophore models of a classic TZD and the proposed scaffold.
Proposed SAR and Optimization Strategy
Based on the comparative analysis, "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" is likely a lead compound or a molecular fragment with modest PPARγ activity. A systematic SAR exploration would be necessary to unlock its full potential.
Key Areas for Modification:
Addition of a Hydrophobic Tail: This is the most critical modification. A linker and a hydrophobic tail should be appended, likely at the C4 or C5 position of the thiazolidine ring, to occupy the hydrophobic pocket of the PPARγ LBD.
Modification of the Propanoic Acid Linker: The length and rigidity of the linker can be varied to optimize the orientation of the headgroup. Replacing the propanoic acid with other acidic bioisosteres could also be explored.
Substitution on the Thiazolidine Ring: Small alkyl or other substituents on the ring could fine-tune the electronic properties and steric interactions.
Caption: Proposed SAR optimization strategy for the novel scaffold.
Experimental Validation: A Step-by-Step Protocol
To empirically determine the PPARγ activity of newly synthesized analogs, a cell-based luciferase reporter assay is a standard and robust method.
PPARγ Luciferase Reporter Assay Protocol
Objective: To quantify the activation of the PPARγ receptor by test compounds in a cellular context.
Materials:
HEK293T cells (or other suitable cell line)
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Opti-MEM
Lipofectamine 2000 (or similar transfection reagent)
pSG5-GAL4-hPPARγ-LBD plasmid (expressing the GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain)
pUAS-tk-luc plasmid (containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence)
pRL-TK plasmid (Renilla luciferase for normalization)
Test compounds dissolved in DMSO
Rosiglitazone (positive control)
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System from Promega)
96-well white, clear-bottom cell culture plates
Luminometer
Workflow:
Cell Seeding:
Trypsinize and count HEK293T cells.
Seed 2 x 10^4 cells per well in a 96-well plate.
Incubate overnight at 37°C, 5% CO2.
Transfection:
For each well, prepare a DNA mix in Opti-MEM containing pSG5-GAL4-hPPARγ-LBD, pUAS-tk-luc, and pRL-TK plasmids.
Prepare a Lipofectamine 2000 mix in Opti-MEM.
Combine the DNA and Lipofectamine mixes, incubate at room temperature for 20 minutes.
Add the transfection complex to the cells.
Incubate for 4-6 hours.
Replace the transfection medium with fresh DMEM.
Compound Treatment:
Prepare serial dilutions of test compounds and Rosiglitazone in DMEM. The final DMSO concentration should be <0.1%.
Add the compound dilutions to the transfected cells.
Incubate for 24 hours.
Lysis and Luminescence Reading:
Wash the cells with PBS.
Lyse the cells using the passive lysis buffer provided with the assay kit.
Transfer the lysate to a white 96-well luminometer plate.
Measure firefly luciferase activity using a luminometer.
Add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase.
Measure Renilla luciferase activity.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity against the compound concentration.
Calculate the EC50 value for each compound using a non-linear regression curve fit (e.g., log(agonist) vs. response).
Caption: Workflow for the PPARγ luciferase reporter assay.
Conclusion and Future Directions
The scaffold "2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid" represents an intriguing starting point for the design of novel PPARγ modulators. While it deviates significantly from the classic TZD structure, its unique combination of a cyclic sulfonamide headgroup and a propanoic acid side chain offers new avenues for exploring the chemical space around the PPARγ ligand-binding domain. The lack of a hydrophobic tail is a clear area for synthetic elaboration. The comparative SAR analysis and the proposed optimization strategy provide a rational framework for future research. Rigorous experimental validation, as outlined in the provided protocol, will be essential to determine the true potential of this and related compounds as next-generation therapeutics for metabolic diseases.
References
Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). Arch Pharm (Weinheim). Available at: [Link]
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Res. Available at: [Link]
Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors. Bioorg Med Chem. Available at: [Link]
Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. Available at: [Link]
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Pharmaceuticals (Basel). Available at: [Link]
Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Arch Pharm (Weinheim). Available at: [Link]
Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Future J Pharm Sci. Available at: [Link]
Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Int J Mol Sci. Available at: [Link]
Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Int J Mol Sci. Available at: [Link]
Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition. Int J Mol Sci. Available at: [Link]
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-based PPARalpha/gamma agonists. Part. II: Synthesis and pharmacological evaluation of oxime and acidic head group structural variations. Bioorg Med Chem Lett. Available at: [Link]